2-Cyano-acetic Acid Sodium Salt-13C2
Description
Significance of Isotopic Enrichment in Contemporary Chemical and Biochemical Research
Isotopic enrichment, the process of increasing the abundance of a specific isotope of an element within a sample, is of paramount importance in modern research. quora.com In nature, elements are composed of a mixture of isotopes. For instance, carbon is predominantly the stable isotope ¹²C, with ¹³C accounting for only about 1.1% of all carbon atoms. moravek.com By synthetically enriching a compound with a less abundant stable isotope like ¹³C, scientists can leverage analytical techniques that are sensitive to these isotopic differences. musechem.com
The primary significance of isotopic enrichment lies in its ability to act as a tracer. moravek.com Since the labeled isotope behaves almost identically to its more abundant counterpart in chemical reactions, it does not interfere with the process being studied. pressbooks.pub However, its different mass and nuclear properties allow it to be detected and distinguished by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. pressbooks.pub This enables the detailed mapping of metabolic fluxes, the elucidation of complex reaction mechanisms, and the structural identification of unknown compounds. northeastern.eduirisotope.comnih.gov The use of stable isotopes like ¹³C is particularly advantageous as they are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. moravek.com
The incorporation of ¹³C into molecules enhances the sensitivity of NMR and MS analyses. musechem.comnih.gov In ¹³C NMR, enrichment overcomes the low natural abundance of the isotope, allowing for the acquisition of critical data for structure elucidation. acs.org In mass spectrometry, the distinct mass shift caused by the ¹³C label helps to differentiate biological signals from background noise and to determine the exact number of carbon atoms in a molecule, significantly aiding in its identification. nih.govresearchgate.net
Historical Context and Chemical Utility of Cyanoacetic Acid Derivatives
Cyanoacetic acid and its derivatives are versatile and historically significant compounds in organic chemistry. chemicalbook.comwikipedia.org Cyanoacetic acid itself is a hygroscopic white solid containing two functional groups: a nitrile and a carboxylic acid. wikipedia.org This dual functionality makes it a valuable intermediate and building block for a wide range of more complex molecules. chemicalbook.comarkat-usa.org
Historically, a primary application of cyanoacetic acid has been in the production of cyanoacrylates, the key components of "superglue" adhesives. wikipedia.orglookchem.com The process typically involves the esterification of cyanoacetic acid to ethyl cyanoacetate (B8463686), which is then reacted to form the monomer that readily polymerizes to create a strong adhesive bond. wikipedia.org
Beyond adhesives, cyanoacetic acid derivatives are crucial intermediates in the pharmaceutical, dye, and agricultural industries. lookchem.comgoogle.com They serve as precursors for the synthesis of a multitude of drugs, including the gout treatment allopurinol, the sedative barbital, and the vitamin B6. chemicalbook.comwikipedia.orglookchem.com In the dye industry, they are used to prepare panchromatic dyes for applications such as dye-sensitized solar cells. chemicalbook.comlookchem.com The chemical reactivity of the cyanoacetic acid scaffold, particularly its active methylene (B1212753) group, allows it to participate in a variety of condensation reactions, such as the Knoevenagel condensation, making it a staple in heterocyclic synthesis. arkat-usa.orgsigmaaldrich.comwikipedia.org
The common methods for producing cyanoacetic acid have traditionally involved the reaction of chloroacetate (B1199739) salts with sodium cyanide, followed by acidification. wikipedia.orggoogle.com
Rationale for ¹³C₂-Isotopic Labeling in 2-Cyano-acetic Acid Sodium Salt for Mechanistic and Tracer Studies
The rationale for labeling 2-Cyano-acetic Acid Sodium Salt with two ¹³C atoms (¹³C₂) stems from the combined utility of its chemical structure and the power of isotopic tracing. As a versatile building block, introducing a ¹³C₂ label into the cyanoacetic acid backbone creates a powerful tool for investigating the fate of this two-carbon unit in subsequent chemical transformations.
Mechanistic Elucidation: When ¹³C₂-labeled cyanoacetic acid is used in a reaction, the position of the labeled carbon atoms in the final products can be precisely determined using NMR and MS. pressbooks.pub This provides definitive evidence for proposed reaction mechanisms, showing how bonds are broken and formed and how the carbon skeleton is rearranged. northeastern.edu For instance, in complex cyclization or condensation reactions, tracking the ¹³C₂ unit can confirm the intramolecular or intermolecular pathways involved.
Tracer Studies in Metabolism: In biochemical research, ¹³C-labeled compounds are used as tracers to follow metabolic pathways. moravek.com When cells or organisms are supplied with a ¹³C-labeled substrate, the label is incorporated into downstream metabolites. By analyzing the labeling patterns in these metabolites, researchers can map out metabolic networks and quantify the flow of carbon through different pathways (flux analysis). nih.gov 2-Cyano-acetic Acid Sodium Salt-¹³C₂ can serve as a precursor for synthesizing more complex ¹³C-labeled molecules, which can then be used as probes in metabolic studies. nih.gov The presence of two adjacent ¹³C atoms can give rise to ¹³C-¹³C spin-spin coupling in NMR, providing unambiguous information about the integrity of the labeled two-carbon unit during metabolic processing. nih.gov
The use of the sodium salt form ensures better solubility in aqueous media, which is often advantageous for biochemical studies.
Overview of Research Paradigms and Methodological Frameworks Applied to 2-Cyano-acetic Acid Sodium Salt-¹³C₂
The research involving 2-Cyano-acetic Acid Sodium Salt-¹³C₂ and similar isotopically labeled compounds is grounded in advanced analytical and computational methodologies. The primary analytical tools are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are capable of distinguishing between isotopes. pressbooks.pub
Methodological Frameworks:
NMR Spectroscopy: ¹³C NMR is a cornerstone technique. For ¹³C₂-labeled compounds, one-dimensional ¹³C NMR spectra will show enhanced signals for the labeled carbons. irisotope.com More advanced two-dimensional NMR experiments, such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), can be used to observe direct ¹³C-¹³C correlations, providing powerful evidence for the connectivity of the carbon skeleton. nih.gov
Mass Spectrometry (MS): High-resolution MS techniques, often coupled with liquid chromatography (LC-MS), can precisely measure the mass-to-charge ratio of molecules. nih.gov The ¹³C₂ label results in a predictable mass increase (approximately 2 Da) compared to the unlabeled compound, allowing for its selective detection and quantification in complex mixtures. researchgate.net This is crucial for tracing the incorporation of the labeled moiety into various products or metabolites.
Isotopic Ratio Outlier Analysis (IROA): This is a specific LC-MS approach where samples are labeled with different isotopic abundances (e.g., 5% and 95% ¹³C). This strategy creates characteristic isotopic patterns that facilitate the differentiation of biological signals from artifacts and help determine the exact number of carbon atoms in a molecule. nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. acs.org These theoretical methods can predict NMR chemical shifts and help in the structural elucidation of reaction products containing the isotopic label. acs.org
The general workflow for using 2-Cyano-acetic Acid Sodium Salt-¹³C₂ in a research study is presented in the interactive table below.
Interactive Data Table: Research Workflow for ¹³C₂-Labeled Compounds
| Step | Description | Analytical Techniques | Expected Outcome |
|---|---|---|---|
| 1. Synthesis | Use 2-Cyano-acetic Acid Sodium Salt-¹³C₂ as a starting material in a chemical or biochemical reaction. theclinivex.comchemicalbook.com | N/A | Synthesis of a new ¹³C₂-labeled target molecule. |
| 2. Purification | Isolate the labeled product from the reaction mixture. | HPLC, Column Chromatography | Pure ¹³C₂-labeled product. |
| 3. Structural Confirmation | Verify the chemical structure and the position of the ¹³C₂ label. | ¹H NMR, ¹³C NMR, 2D NMR (e.g., INADEQUATE), HRMS | Unambiguous structural assignment of the labeled product. northeastern.edunih.gov |
| 4. Tracer Experiment | Introduce the labeled compound into a biological system or a chemical reaction. | N/A | Incorporation of the ¹³C₂ label into downstream products or metabolites. nih.gov |
| 5. Analysis of Products | Extract and analyze the resulting mixture to identify and quantify the labeled species. | LC-MS, GC-MS, NMR | Identification of labeled products and determination of labeling patterns. pressbooks.pubresearchgate.net |
| 6. Data Interpretation | Interpret the labeling patterns to elucidate the reaction mechanism or metabolic pathway. | Metabolic Flux Analysis Software, Manual Interpretation | A detailed understanding of the transformation pathway of the original ¹³C₂ unit. nih.gov |
Properties
CAS No. |
1346598-51-3 |
|---|---|
Molecular Formula |
C3H2NNaO2 |
Molecular Weight |
109.028 |
IUPAC Name |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1; |
InChI Key |
JAUCIKCNYHCSIR-CFARNWPNSA-M |
SMILES |
C(C#N)C(=O)[O-].[Na+] |
Synonyms |
Cyano-acetic Acid Sodium Salt-13C2; 2-Cyanoacetic Acid Sodium Salt-13C2; Sodium Cyanoacetate-13C2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment of 2 Cyano Acetic Acid Sodium Salt 13c2
Synthetic Routes for the Preparation of 2-Cyano-acetic Acid Sodium Salt-13C2
The preparation of this compound involves a multi-step process that begins with the selection of appropriate isotopically enriched starting materials and proceeds through controlled chemical reactions and rigorous purification.
Selection and Preparation of 13C-Enriched Precursors
The successful synthesis of a doubly labeled compound like this compound hinges on the availability of high-purity, strategically labeled precursors. The most direct synthetic route to cyanoacetic acid involves the reaction of a haloacetate with a cyanide salt. wikipedia.orgorgsyn.org To achieve the desired 13C2 labeling pattern, both the cyanide and the carboxylate precursors must be enriched with 13C.
Key precursors for this synthesis are:
Sodium Cyanide-[13C] (Na13CN): This provides the labeled nitrile carbon. It is a common starting material in isotopic labeling. mdpi.com
Sodium Chloroacetate-[1-13C]: This precursor provides the labeled carboxylic carbon. It can be synthesized from chloroacetic acid and a 13C-labeled carbonate or by other established methods.
The synthesis of these precursors is a critical first step. For instance, Sodium Cyanide-[13C] can be prepared from commercially available potassium cyanide-[13C] (KS13CN). mdpi.com The preparation of Sodium Chloroacetate-[1-13C] typically involves neutralizing chloroacetic acid with a 13C-enriched base like sodium carbonate-[13C]. orgsyn.orgorgsyn.org The high enrichment level of these starting materials is paramount for achieving high isotopic purity in the final product. researchgate.net
Optimized Reaction Pathways and Chemical Transformations for 13C2-Incorporation
The core chemical transformation for synthesizing 2-cyano-acetic acid-13C2 is the nucleophilic substitution reaction between Sodium Chloroacetate-[1-13C] and Sodium Cyanide-[13C]. wikipedia.orggoogle.com This reaction, a variation of the Kolbe nitrile synthesis, is well-established for the unlabeled compound and can be adapted for labeled synthesis. orgsyn.org
The reaction proceeds as follows: Cl-CH2-[13C]OONa + Na[13C]N → [13C]N≡C-CH2-[13C]OONa + NaCl
To optimize this reaction for high yield and purity, several parameters must be controlled:
Reaction Temperature: The reaction is exothermic. orgsyn.org Maintaining a controlled temperature, often by starting at room temperature and then warming to 50-90°C, is crucial to prevent side reactions and decomposition of the product. orgsyn.orggoogle.com
Solvent: The reaction is typically carried out in an aqueous solution. orgsyn.orggoogle.com
pH Control: The initial neutralization of chloroacetic acid must be carefully controlled to a pH of around 7.0 to form the sodium salt before the addition of the cyanide solution. orgsyn.orggoogle.com
After the initial reaction forms the sodium salt of cyanoacetic acid in solution, acidification is often performed to isolate the free acid, followed by neutralization with sodium hydroxide (B78521) to yield the final sodium salt product if desired. wikipedia.orggoogle.com However, for direct production of the sodium salt, the reaction mixture containing the product can be directly subjected to purification.
Post-Synthetic Purification and Isolation Strategies for Labeled Compound
Purification is a critical step to ensure the high chemical and isotopic purity of the final product, removing unreacted precursors, by-products (like sodium chloride), and any unlabeled or singly labeled species. moravek.com
Common purification techniques include:
Recrystallization: If the free acid is first isolated, it can be purified by recrystallization before being converted to the sodium salt. google.com
Chromatography: Techniques like ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC) are highly effective for separating the desired labeled compound from impurities. moravek.comnih.govgoogle.com Continuous chromatographic separation has been shown to be an efficient method for separating cyanoacetic acid from salt by-products like sodium chloride. google.com
Evaporation and Filtration: After the primary reaction, the mixture can be concentrated under reduced pressure to precipitate the inorganic salt by-product (NaCl), which is then removed by filtration. orgsyn.orggoogle.com
The choice of purification method depends on the scale of the synthesis and the required final purity. For high-purity standards used in analytical applications, chromatographic methods are often preferred. moravek.comsemanticscholar.org
Spectroscopic and Chromatographic Characterization for Isotopic Confirmation and Purity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Label Position and Enrichment Determination
NMR spectroscopy is an indispensable tool for characterizing isotopically labeled compounds. acs.orgnih.gov For this compound, 13C NMR is particularly informative.
Chemical Shift: The 13C NMR spectrum will show distinct signals for the three carbon atoms: the carboxylic carbon (C1), the methylene (B1212753) carbon (C2), and the nitrile carbon (C3). The chemical shifts for unlabeled cyanoacetic acid are known, providing a reference for peak assignment. spectrabase.comchemicalbook.com
13C-13C Coupling: The key diagnostic feature in the 13C NMR spectrum of the 13C2-labeled compound is the presence of one-bond carbon-carbon coupling (¹JCC) between the labeled nitrile carbon and the adjacent methylene carbon, and two-bond coupling (²JCC) between the labeled nitrile and carboxylic carbons through the methylene carbon. However, since the primary labeling is at the C1 (carboxyl) and C3 (cyano) positions, the most significant and directly observable coupling will be the two-bond coupling, ²J(C1, C3). The presence and magnitude of this coupling constant provide unambiguous proof that both labels are incorporated into the same molecule. rsc.orgnih.gov The signal for the central methylene carbon (12CH2) would appear as a doublet of doublets due to coupling to both the labeled C1 and C3 carbons.
Isotopic Enrichment: The relative intensity of the signals from the labeled and any residual unlabeled compound in the 13C NMR spectrum can be used to calculate the percentage of isotopic enrichment. researchgate.netnih.gov
Table 1: Predicted 13C NMR Characteristics for this compound This interactive table provides hypothetical data based on known principles of NMR spectroscopy. Actual values may vary based on experimental conditions.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constant (J, Hz) |
|---|---|---|---|
| [1-13C]=O | ~165-175 | Doublet (d) | 2JC1-C3: ~1-5 Hz |
| -CH2- | ~25-30 | Doublet of Doublets (dd) | 1JC2-C1: ~50-60 Hz, 1JC2-C3: ~55-65 Hz |
| [13C]≡N | ~115-120 | Doublet (d) | 2JC1-C3: ~1-5 Hz |
Advanced Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Weight Verification
High-resolution mass spectrometry (HR-MS) is essential for verifying the molecular weight and assessing the isotopic purity of the synthesized compound. researchgate.netnih.gov Techniques such as Electrospray Ionization (ESI) are well-suited for analyzing ionic species like sodium salts. researchgate.net
Molecular Weight Verification: HR-MS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. nih.gov For this compound, the expected mass will be approximately 2 Da higher than its unlabeled counterpart due to the two 13C atoms.
Isotopic Purity Assessment: By analyzing the mass spectrum, the relative abundance of the desired doubly labeled molecule ([M+2]), any singly labeled intermediates ([M+1]), and the unlabeled compound ([M]) can be determined. almacgroup.com The peak intensities, after correction for the natural isotopic abundance of other elements, are used to calculate the isotopic purity with high accuracy. researchgate.netalmacgroup.com The ability of modern TOF or Orbitrap mass spectrometers to resolve these different isotopologues is crucial for this analysis. almacgroup.comnih.gov
Table 2: Calculated Exact Masses for Isotopologues of 2-Cyano-acetic Acid Anion This interactive table demonstrates the mass differences detected by HR-MS. The values are for the anionic form [C3H2NO2]⁻.
| Isotopologue | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Unlabeled (M) | [12C3H2NO2]⁻ | 84.0086 |
| Singly Labeled (M+1) | [13C12C2H2NO2]⁻ | 85.0119 |
| Doubly Labeled (M+2) | [13C212CH2NO2]⁻ | 86.0153 |
Chromatographic Purity Assessment (e.g., HPLC, GC) for Analytical and Research Applications
The determination of chemical and isomeric purity is a critical aspect of quality control for isotopically labeled compounds such as this compound, which are utilized as internal standards and tracers in various analytical and research applications. medchemexpress.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in assessing the purity of these compounds, ensuring the accuracy and reliability of experimental results. The presence of impurities, including unlabeled analogues or by-products from synthesis, can significantly compromise the integrity of studies employing these labeled standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like cyanoacetic acid and its salts. Several HPLC methods have been developed for the analysis of cyanoacetic acid, which can be adapted for its isotopically labeled sodium salt. These methods often employ reversed-phase or ion-exchange chromatography.
One established method for the quantitative determination of cyanoacetic acid utilizes a C18 column with a mobile phase consisting of a mixture of 0.02 mol/L potassium dihydrogen phosphate (B84403) and methanol (B129727) (90:10 v/v), with the pH adjusted to 2.0 with phosphoric acid. semanticscholar.org Detection is typically carried out using a UV detector at 228 nm. semanticscholar.org This method has demonstrated excellent linearity and recovery. semanticscholar.org
Another approach involves the use of a Primesep SB column, a mixed-mode stationary phase, with a mobile phase of acetonitrile (B52724) and water (20:80 v/v) containing 0.05% sulfuric acid, and UV detection at 200 nm. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com Furthermore, ion chromatography with a suppressed conductivity detector has been successfully employed for quantifying cyanoacetic acid in pharmaceutical substances. researchgate.net
The following table summarizes typical HPLC conditions for the analysis of cyanoacetic acid, which are applicable to its isotopically labeled sodium salt.
Table 1: HPLC Parameters for the Analysis of Cyanoacetic Acid
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 (250mm x 4.6mm, 4µm) semanticscholar.org | Primesep SB (150mm x 4.6mm, 5µm) sielc.com | Newcrom R1 sielc.com |
| Mobile Phase | 0.02mol/L KH2PO4:Methanol (90:10), pH 2.0 with H3PO4 semanticscholar.org | Acetonitrile:Water (20:80) with 0.05% H2SO4 sielc.com | Acetonitrile, Water, and Phosphoric Acid sielc.com |
| Flow Rate | 1.0 mL/min semanticscholar.org | 1.0 mL/min sielc.com | Not Specified |
| Detection | UV at 228 nm semanticscholar.org | UV at 200 nm sielc.com | Not Specified |
| Linearity (Correlation Coefficient) | 0.9999 semanticscholar.org | Not Specified | Not Specified |
| Average Recovery | 99.78% semanticscholar.org | Not Specified | Not Specified |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for purity assessment, particularly for volatile compounds. However, direct analysis of carboxylic acids like cyanoacetic acid by GC can be challenging due to their polarity and low volatility. colostate.edu Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form. colostate.edujfda-online.com Esterification is a common derivatization method for carboxylic acids, converting them into their corresponding esters. colostate.edu
For the analysis of sodium cyanoacetate (B8463686), a method involving in-situ decarboxylation in the GC injector has been reported. deepdyve.com This process converts the analyte to acetonitrile, which is then readily analyzed by GC. deepdyve.comwikipedia.org The completeness and reproducibility of this decarboxylation are highly dependent on the injector temperature. deepdyve.com
A study on the GC determination of cyanoacetic acid and sodium cyanoacetate utilized a packed column with a stationary phase suitable for nitrile analysis. deepdyve.com The following table outlines the conditions used in this GC-based method.
Table 2: GC Parameters for the Analysis of Sodium Cyanoacetate (via in-situ decarboxylation)
| Parameter | Conditions |
|---|---|
| Column | Not Specified, suitable for nitrile analysis deepdyve.com |
| Injector Temperature | Experimentally determined to ensure complete decarboxylation deepdyve.com |
| Principle | In-situ decarboxylation of sodium cyanoacetate to acetonitrile deepdyve.com |
| Detection | Not Specified |
Applications of 2 Cyano Acetic Acid Sodium Salt 13c2 in Mechanistic Organic and Inorganic Chemistry
Elucidation of Reaction Mechanisms Through 13C2-Isotopic Tracing Experiments
Isotopic tracing is a definitive method for tracking the movement and connectivity of atoms during a chemical reaction. The presence of the 13C2 label in the 2-cyano-acetic acid backbone allows for unambiguous monitoring of the carbon skeleton, providing direct evidence for proposed mechanistic pathways.
In carbon-carbon bond-forming reactions, 2-Cyano-acetic Acid Sodium Salt-13C2 is invaluable for confirming the origin of each carbon atom in the final product. The Knoevenagel condensation, for instance, involves the reaction of an active methylene (B1212753) compound with a carbonyl group. rsc.org When this compound is used, the 13C labels act as reporters, verifying that the new C=C double bond is formed from the alpha-carbon of the cyanoacetate (B8463686) and the carbonyl carbon of the aldehyde or ketone.
Similarly, in analogs of the malonic ester synthesis, which convert alkyl halides into carboxylic acids via a dicarboxylate intermediate, the 13C2 label provides a clear map of the carbon transformations. libretexts.orgmasterorganicchemistry.comyoutube.com The synthesis involves alkylation of the alpha-carbon followed by hydrolysis and decarboxylation. masterorganicchemistry.comyoutube.com Using the 13C2-labeled salt allows researchers to follow the labeled alpha-carbon as it becomes the new alpha-carbon of the final carboxylic acid product, while the labeled carboxyl-carbon is eliminated as carbon dioxide. This tracing confirms the integrity of the proposed reaction sequence.
| Reaction Step | Reactant/Intermediate | Fate of 13C Labels |
| 1. Alkylation | 13C-labeled Sodio-Cyanoacetate + R-X | The 13C alpha-carbon forms a new bond with the alkyl group (R). Both labels remain in the molecule. |
| 2. Hydrolysis | Alkylated 13C2-Cyanoacetate | The ester and nitrile groups are hydrolyzed to carboxylic acids, yielding an alkylated 13C2-malonic acid analog. |
| 3. Decarboxylation | Alkylated 13C2-malonic acid analog | The original 13C-labeled carboxyl group is eliminated as 13CO2. The 13C-labeled alpha-carbon becomes the new carboxyl carbon of the final product. |
| Final Product | R-CH(13COOH) | The final carboxylic acid contains one of the original 13C labels. |
This table illustrates the hypothetical tracing of labels in a malonic ester synthesis analog starting with this compound.
The process of decarboxylation, the removal of a carboxyl group, is central to many organic reactions, including the malonic ester synthesis. libretexts.org The use of this compound provides a definitive method for studying this step. Upon heating, the labeled intermediate undergoes decarboxylation, and the evolved carbon dioxide will be isotopically labeled (¹³CO₂). acs.org
By capturing and analyzing the evolved gas using techniques like isotope ratio mass spectrometry (IRMS), researchers can quantify the rate and extent of decarboxylation. youtube.comnoaa.gov This confirms that the CO₂ originates from the carboxyl group of the cyanoacetic acid moiety and not from fragmentation of other parts of the molecule. Such experiments are crucial for distinguishing between different potential decarboxylation pathways and for studying the kinetics of CO₂ evolution in various solvent systems or under catalytic conditions. researchgate.netresearchgate.net
In more complex reactions involving molecular rearrangements or the possibility of intermolecular exchange, 13C2 labeling is essential for distinguishing between mechanistic possibilities. For example, if a reaction could proceed via either an intramolecular shift of the cyano or carboxyl group or through dissociation and recombination (intermolecular exchange), the labeling pattern in the products would provide a clear answer.
In a hypothetical rearrangement, if both ¹³C labels remain in the same molecule and maintain their relative connectivity, it points to a concerted, intramolecular process. Conversely, if "scrambling" of the labels occurs—where products are found containing only one label or labels from different original molecules—it provides strong evidence for an intermolecular pathway involving fragmentation and reassembly. This type of isotopic tracer study is fundamental for ruling out alternative mechanisms that might be indistinguishable through other analytical methods.
Quantitative Kinetic Isotope Effect (KIE) Studies with 13C2-Labeled Substrates
The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the rate-determining step and transition state structure of a reaction. wikipedia.org It is defined as the ratio of the reaction rate of the light isotopologue (containing ¹²C) to that of the heavy isotopologue (containing ¹³C). wikipedia.org While the mass difference between ¹²C and ¹³C is small, leading to smaller KIEs than those observed with hydrogen isotopes, modern analytical techniques can measure these effects with high precision. wikipedia.orgillinois.edu
The most common method for measuring ¹³C-KIEs is the competitive method, which avoids the difficulty of reproducing identical reaction conditions for two separate experiments. wikipedia.org In a typical design:
A mixture of the natural abundance (light) and the 13C2-labeled (heavy) 2-Cyano-acetic Acid Sodium Salt is prepared.
The reaction is allowed to proceed to a specific, partial conversion (typically between 10% and 90%).
The reaction is stopped, and the isotopic ratio (¹³C/¹²C) is measured in either the unreacted starting material or the isolated product.
This measurement is performed using highly sensitive analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can distinguish and quantify the signals from the labeled and unlabeled species. illinois.edu Advanced techniques like 1H-detected 2D [¹³C,¹H]-HSQC NMR offer exceptional precision and sensitivity for KIE measurements. nih.govacs.orgresearchgate.net
Isotope Ratio Mass Spectrometry (IRMS): This technique provides very precise measurements of isotope ratios, often after converting the analyte into a simple gas like CO₂. researchgate.net
A primary ¹³C-KIE is measured when the isotopic substitution is at a carbon atom undergoing bond formation or cleavage in the rate-determining step. A secondary ¹³C-KIE is measured when the labeled carbon is not directly involved in bond-breaking or -making but experiences a change in its bonding environment (e.g., a change in hybridization).
The magnitude of the measured ¹³C-KIE provides profound insight into the reaction's transition state (TS). princeton.eduosti.gov The interpretation hinges on the principle that vibrational frequencies of bonds to the heavier ¹³C isotope are lower, resulting in a lower zero-point energy (ZPE).
| KIE Value (k12/k13) | Type | Interpretation | Example Implication for Cyanoacetate Reactions |
| > 1.02 | Normal Primary KIE | Significant C-C bond breaking or weakening in the rate-determining step (RDS). The TS is "looser" than the ground state. wikipedia.org | Decarboxylation step is rate-determining, with the C-C bond to the carboxyl group substantially broken in the TS. acs.org |
| 1.00 - 1.02 | Small Normal or Secondary KIE | Change in hybridization (e.g., sp³ to sp²) at the labeled carbon in the RDS, or the bond is only slightly perturbed. nih.gov | Deprotonation to form the enolate is the RDS, causing a hybridization change at the alpha-carbon. |
| ≈ 1.00 | No Significant KIE | The bonding environment of the labeled carbon does not change significantly in the RDS. The RDS occurs at a different step. princeton.edu | An initial, reversible step (like deprotonation) occurs before a later, rate-determining C-C bond formation. |
| < 1.00 | Inverse KIE | Bond formation or strengthening at the labeled carbon in the RDS. The TS is "tighter" than the ground state. | A nucleophilic attack by the alpha-carbon where bond formation is advanced in the TS of the RDS. |
By measuring the KIE at both the alpha-carbon and the carboxyl-carbon of the 13C2-labeled salt, a detailed picture of the RDS can be constructed. For example, in a Knoevenagel condensation, a large KIE at the alpha-carbon but not the carboxyl-carbon would suggest that C-C bond formation involving the alpha-carbon is the rate-limiting event. Conversely, if the reaction involves a subsequent, rate-limiting decarboxylation, a large KIE would be observed at the carboxyl-carbon. acs.org Comparing experimental KIEs to values predicted by computational models for different proposed transition state geometries allows for a highly refined understanding of the reaction mechanism. nih.govwayne.edu
Utilization of 2 Cyano Acetic Acid Sodium Salt 13c2 in Biosynthetic and Enzymatic Pathway Research
Tracing of Carbon Flux and Metabolic Pathways in Model Biological Systems
The fundamental principle behind using 2-Cyano-acetic Acid Sodium Salt-13C2 as a tracer lies in its enzymatic conversion to a key metabolic intermediate. In various microorganisms, nitrilase enzymes can hydrolyze the nitrile group of cyanoacetate (B8463686) to a carboxyl group, yielding malonate. nih.govnih.gov Subsequently, malonyl-CoA synthetase can activate this labeled malonate to form [1,2-¹³C₂]malonyl-CoA. acs.org This labeled malonyl-CoA can then enter central metabolic pathways, most notably fatty acid and polyketide biosynthesis, allowing researchers to track the incorporation of the ¹³C₂ unit into a variety of downstream metabolites. This approach is invaluable in studies conducted in in vitro enzyme assays, cell-free extracts, and microbial fermentations.
Incorporation into Primary and Secondary Metabolites
Once converted to [1,2-¹³C₂]malonyl-CoA, the labeled two-carbon unit serves as a building block for the biosynthesis of a wide array of primary and secondary metabolites. In fatty acid synthesis, each round of elongation incorporates a malonyl-CoA-derived two-carbon unit. acs.org By supplying this compound to a microbial fermentation, researchers can trace the extent to which de novo fatty acid synthesis contributes to the total lipid pool. Analysis of the resulting fatty acids by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy reveals the pattern and extent of ¹³C incorporation. For instance, the detection of fatty acids with multiple ¹³C₂ units provides clear evidence of their synthesis from the labeled precursor.
Similarly, in the biosynthesis of polyketides, a diverse class of secondary metabolites with numerous pharmaceutical applications, malonyl-CoA is a common extender unit. nih.gov The backbone of polyketides is assembled by the sequential condensation of these two-carbon units. nih.govresearchgate.net Feeding experiments with [1,2-¹³C₂]acetate, which forms [1,2-¹³C₂]malonyl-CoA, have been instrumental in elucidating the biosynthetic pathways of complex polyketides. The resulting ¹³C-¹³C coupling patterns in the NMR spectra of the isolated polyketides provide definitive evidence of the incorporation of the intact two-carbon unit, helping to delineate the biosynthetic assembly line. nih.gov
Table 1: Examples of Metabolite Classes Labeled by [1,2-¹³C₂]Malonyl-CoA
| Metabolite Class | Biosynthetic Pathway | Key Enzyme Type | Role of Labeled Precursor |
| Fatty Acids | Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Chain elongation |
| Polyketides | Polyketide Synthesis | Polyketide Synthase (PKS) | Backbone assembly |
| Flavonoids | Phenylpropanoid Pathway | Chalcone Synthase | Formation of the A-ring |
| Certain Amino Acids | Various | Transaminases, etc. | Carbon skeleton source |
De novo Biosynthesis Pathways and Carbon Scrambling Analysis
Isotopic labeling with this compound is a powerful tool for dissecting de novo biosynthesis pathways. By providing a labeled precursor, researchers can distinguish between metabolites synthesized from the tracer and those derived from pre-existing unlabeled pools. This is particularly useful in complex biological systems where multiple carbon sources may be utilized simultaneously.
Furthermore, the analysis of labeling patterns can reveal instances of "carbon scrambling," where the original arrangement of labeled atoms is altered due to the activity of certain enzymes or the convergence of different metabolic pathways. For example, if the [1,2-¹³C₂]malonyl-CoA derived from the tracer enters the tricarboxylic acid (TCA) cycle, the symmetrical nature of intermediates like succinate (B1194679) and fumarate (B1241708) can lead to a redistribution of the ¹³C labels. Observing such scrambling provides deep insights into the interconnectivity and flux through central metabolic pathways. numberanalytics.com Advanced analytical techniques, such as tandem mass spectrometry and 2D NMR spectroscopy, are employed to precisely map the positions of the ¹³C atoms in the final products, allowing for a detailed reconstruction of the metabolic routes taken. nih.govnih.gov
Investigation of Enzymatic Reaction Mechanisms and Active Site Chemistry
Beyond tracing metabolic pathways, this compound can be a sophisticated probe for investigating the intricacies of enzyme function. The presence of the ¹³C₂ label allows for detailed studies of substrate binding, catalytic mechanisms, and the stereochemical outcomes of enzymatic reactions.
Substrate Binding and Catalytic Mechanism Probing with 13C2-Labels
The ¹³C nucleus is NMR-active, and the chemical shift of a ¹³C-labeled substrate can be sensitive to its local electronic environment. When a ¹³C₂-labeled substrate or inhibitor binds to the active site of an enzyme, changes in its ¹³C NMR spectrum can provide valuable information about the nature of the enzyme-substrate interactions. nih.gov For instance, shifts in the resonance frequencies of the labeled carbons can indicate conformational changes in the substrate upon binding or the proximity of specific amino acid residues in the active site.
Moreover, the use of ¹³C₂-labeled substrates is a cornerstone of kinetic isotope effect (KIE) studies, a powerful method for elucidating enzymatic reaction mechanisms. nih.govnih.gov The KIE is the change in the rate of a reaction when a heavy isotope is substituted for a lighter one at a position involved in bond breaking or formation during the rate-determining step. By comparing the reaction rate with this compound versus its unlabeled counterpart, researchers can determine the ¹³C KIE for the reaction. A significant KIE provides strong evidence that a bond to one of the labeled carbons is being broken or formed in the rate-limiting step of the catalytic cycle. This information is critical for distinguishing between different proposed catalytic mechanisms. iaea.orgsemanticscholar.org
Table 2: Application of ¹³C₂-Labeling in Enzymatic Mechanism Studies
| Technique | Information Gained | Example Application |
| ¹³C NMR Spectroscopy | Substrate binding mode, conformational changes | Probing the active site of a nitrilase with a labeled substrate analog |
| Kinetic Isotope Effect (KIE) | Identification of the rate-determining step | Determining the mechanism of decarboxylation in a polyketide synthase |
| Mass Spectrometry | Analysis of reaction intermediates and products | Tracking the transfer of the labeled unit during catalysis |
Co-factor Involvement and Stereochemical Outcomes in Enzyme-Catalyzed Reactions
Many enzymatic reactions require the involvement of co-factors, such as pyridoxal (B1214274) phosphate (B84403) (PLP) or thiamine (B1217682) pyrophosphate (TPP), which often form covalent intermediates with the substrate. Using a ¹³C₂-labeled substrate allows for the direct observation of these intermediates by NMR or mass spectrometry, providing insights into the role of the co-factor in the catalytic cycle. For example, in a PLP-dependent enzyme, the formation of a Schiff base between the co-factor and the labeled substrate can be monitored.
Enzymes are known for their high stereospecificity, often producing only one of a number of possible stereoisomers. Isotopic labeling is a key tool for investigating the stereochemical course of enzymatic reactions. By using a prochiral substrate that is stereospecifically labeled, it is possible to follow the fate of the label and determine the stereochemistry of the product. While this compound is not chiral, its conversion to other molecules can lead to the formation of chiral centers. Tracing the ¹³C₂ unit can help elucidate how the enzyme controls the three-dimensional arrangement of atoms during the reaction. For instance, in the reduction of a carbonyl group formed from the labeled precursor, the stereochemistry of the resulting hydroxyl group can be determined by analyzing the coupling constants in the ¹³C NMR spectrum of the product.
Analytical Methodologies and Applications Employing 2 Cyano Acetic Acid Sodium Salt 13c2 As a Standard or Probe
Development of Isotope Dilution Mass Spectrometry (IDMS) Methods for Quantitative Analysis of Related Compounds
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The methodology relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, often referred to as an internal standard, must be chemically identical to the analyte of interest but with a different mass. 2-Cyano-acetic Acid Sodium Salt-13C2 is an ideal internal standard for the quantification of unlabeled cyanoacetic acid and its derivatives.
The core principle of IDMS is that the labeled and unlabeled versions of the compound will behave identically during sample preparation, extraction, and analysis. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signals of the analyte and the known amount of the added labeled standard, the original concentration of the analyte in the sample can be determined with high precision and accuracy. researchgate.net
The application of this compound in an IDMS method would involve the following steps:
A precise amount of this compound is added to the sample containing the unlabeled cyanoacetic acid.
The sample is then processed, which may include extraction, purification, and derivatization.
The final extract is analyzed by a mass spectrometer, typically coupled with a chromatographic separation technique like LC-MS or GC-MS.
The instrument measures the signal intensities for the molecular ions or specific fragment ions of both the labeled and unlabeled cyanoacetic acid.
The ratio of these signals is used to calculate the concentration of the unlabeled cyanoacetic acid in the original sample.
Stable isotope-labeled standards, such as those with ¹³C, are preferred over deuterium-labeled standards in some applications because the ¹³C label is less likely to cause a chromatographic shift, ensuring the analyte and standard co-elute perfectly. researchgate.net This co-elution is crucial for correcting matrix effects in LC-MS/MS analysis. researchgate.net
Table 1: Illustrative Isotope Dilution Calculation
| Parameter | Symbol | Value (Example) | Unit |
|---|---|---|---|
| Amount of Labeled Standard Added | Cstd | 100 | ng |
| Measured Signal of Unlabeled Analyte | Aanalyte | 500,000 | counts |
| Measured Signal of Labeled Standard | Astd | 1,000,000 | counts |
| Response Factor (assumed to be 1) | RF | 1 | - |
| Calculated Amount of Analyte | Canalyte | 50 | ng |
Calculation: Canalyte = (Aanalyte / Astd) * Cstd / RF
Advanced NMR Spectroscopy Applications for Isotopic Fingerprinting and Metabolomic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. While ¹H NMR is more common due to its higher sensitivity, ¹³C NMR provides direct information about the carbon skeleton of a molecule. The use of ¹³C-labeled compounds like this compound can significantly enhance NMR-based studies.
In the context of metabolomics, ¹³C NMR can be used for "isotopic fingerprinting." When a ¹³C-labeled substrate is introduced into a biological system, its metabolism can be traced by observing the incorporation of the ¹³C label into various metabolites over time. This provides valuable insights into metabolic pathways and fluxes. While direct studies involving this compound in metabolomics are not prominent in public literature, its properties make it a candidate for such applications, particularly in tracking the fate of the cyanoacetyl group in biochemical reactions.
The major challenge for ¹³C NMR in metabolomics is its low natural abundance (about 1.1%) and lower gyromagnetic ratio compared to protons, which results in lower sensitivity. However, using highly enriched ¹³C-labeled compounds can overcome this limitation for targeted analyses.
Chromatographic Separation Techniques Coupled with Isotopic Detection (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
The combination of chromatographic separation with mass spectrometric detection is a cornerstone of modern analytical chemistry, offering both separation of complex mixtures and specific detection of components. The use of isotopically labeled standards like this compound is particularly advantageous in these techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful analytical method. Cyanoacetic acid itself can be analyzed by GC, often after a derivatization step to increase its volatility. researchgate.net In such a method, this compound would serve as an ideal internal standard. It would be added to the sample before derivatization and would co-elute with the derivatized unlabeled cyanoacetic acid, allowing for accurate quantification by monitoring the respective mass-to-charge ratios of their ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly suited for the analysis of polar, non-volatile compounds in complex matrices like biological fluids or environmental samples. wikipedia.org The analysis of cyanoacetic acid by LC-MS/MS is well-documented. researchgate.net The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. researchgate.netrsc.org
In a typical LC-MS/MS workflow, this compound would be added to the sample at the beginning of the preparation procedure. The sample would then be subjected to separation on an LC column. In the mass spectrometer, specific precursor-to-product ion transitions for both the labeled and unlabeled cyanoacetic acid would be monitored using Multiple Reaction Monitoring (MRM). The ratio of the peak areas of these transitions allows for precise and accurate quantification, even in very complex samples. The use of ¹³C-labeled standards is particularly beneficial as they are known to provide better compensation for ion suppression effects compared to deuterated standards. researchgate.net
Table 2: Example MRM Transitions for Cyanoacetic Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Cyanoacetic Acid | 84.0 | 40.0 |
| 2-Cyano-acetic Acid-13C2 | 86.0 | 41.0 or 42.0 |
(Note: Exact m/z values may vary based on ionization mode and adduct formation)
Application as a Labeled Standard in Analytical Method Validation
Analytical method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose. This process involves evaluating parameters such as accuracy, precision, selectivity, linearity, and the limits of detection (LOD) and quantification (LOQ). Stable isotope-labeled standards like this compound are invaluable in the validation of quantitative methods, especially those based on mass spectrometry.
During method validation, the labeled standard is used to:
Assess Accuracy and Precision: By spiking known amounts of the unlabeled analyte into a blank matrix and adding a constant amount of the labeled standard, the accuracy (closeness to the true value) and precision (reproducibility) of the method can be determined over a range of concentrations.
Evaluate Matrix Effects: The response of the analyte in a pure solvent can be compared to its response in a sample matrix to quantify the extent of ion suppression or enhancement. The internal standard helps to correct for these effects. researchgate.net
Determine Recovery: The efficiency of the sample extraction process can be evaluated by comparing the response of the labeled standard in a sample that has undergone the full preparation procedure to one where the standard was added after extraction.
The availability of high-purity certified reference materials, including isotopically labeled standards, is a prerequisite for robust method validation according to regulatory guidelines. pharmaffiliates.com
Computational and Theoretical Studies Relevant to 2 Cyano Acetic Acid Sodium Salt 13c2 Chemistry
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 2-Cyano-acetic Acid Sodium Salt-13C2. While specific computational studies on this doubly labeled isotopologue are not extensively documented in public literature, the principles and methodologies are well-established and can be applied to predict its behavior.
The electronic structure of the cyanoacetate (B8463686) anion is characterized by the presence of two electron-withdrawing groups: the nitrile (-C≡N) and the carboxylate (-COO⁻). The negative charge of the carboxylate group significantly influences the electron distribution across the molecule. DFT calculations can map the molecular electrostatic potential (MEP), which would show regions of high electron density around the carboxylate and nitrile nitrogen, making them susceptible to interactions with cations and hydrogen bond donors. mdpi.comresearchgate.net The presence of the ¹³C isotopes does not significantly alter the electronic ground state structure compared to the unlabeled compound, but it provides distinct spectroscopic markers.
Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's reactivity. acs.org For the cyanoacetate anion, the HOMO is typically associated with the carboxylate group, indicating its nucleophilic character. The LUMO is often located around the π* orbitals of the nitrile and carbonyl groups, suggesting susceptibility to nucleophilic attack at these sites under certain conditions. nih.govresearchgate.net DFT calculations can be used to model reaction pathways, for instance, in reactions with electrophiles or in decarboxylation processes. nih.gov
One of the most significant applications of quantum chemical calculations for this labeled compound is the prediction of its spectroscopic parameters, particularly its ¹³C NMR spectrum. acs.org DFT methods, such as GIAO (Gauge-Including Atomic Orbitals), can predict ¹³C chemical shifts with a high degree of accuracy. acs.orgresearchgate.netmdpi.com The calculation involves optimizing the molecular geometry and then computing the nuclear shielding constants, which are then referenced against a standard like tetramethylsilane (B1202638) (TMS) to yield the chemical shifts. acs.orgacs.org For this compound, calculations would predict two distinct, well-separated signals for the labeled carbon atoms, with the chemical shifts influenced by their immediate electronic environment. The accuracy of these predictions can be enhanced by using appropriate functionals and basis sets, and by considering solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.netacs.org Machine learning approaches, trained on large datasets of experimental and computed NMR data, are also emerging as a rapid and accurate method for predicting chemical shifts. ncssm.edursc.org
Table 1: Predicted ¹³C NMR Chemical Shifts and Related Computational Parameters for Cyanoacetate Anion This table is illustrative and based on general principles of computational chemistry. Actual values would require specific DFT calculations.
| Parameter | ¹³C-1 (Carboxylate) | ¹³C-2 (Cyano) | Methodology |
|---|---|---|---|
| Predicted Chemical Shift (ppm) | ~170-175 | ~115-120 | DFT (e.g., B3LYP/6-311++G(d,p)) with PCM |
| Calculated Isotropic Shielding (ppm) | Value would be calculated relative to TMS | Value would be calculated relative to TMS | GIAO |
| NPA Charge | Positive (bonded to two oxygens) | Positive (bonded to nitrogen) | Natural Population Analysis |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions Involving the Labeled Compound
Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules in solution, providing insights into solvent effects and intermolecular interactions at an atomistic level. researchgate.net For this compound, MD simulations, typically in an aqueous environment, would focus on the hydration of the cyanoacetate anion and its interaction with the sodium counterion.
The carboxylate group is known to be strongly hydrated, forming structured hydration shells. rsc.org MD simulations can reveal the number of water molecules in the first and second hydration shells, their residence times, and their orientation with respect to the carboxylate oxygens. researchgate.netrsc.org The simulations would likely show strong hydrogen bonding between the carboxylate oxygens and water hydrogens. The sodium ion (Na⁺) would also be hydrated, and MD can be used to study the formation of contact ion pairs (where Na⁺ directly interacts with the carboxylate) versus solvent-separated ion pairs. researchgate.netbohrium.com The dynamics of these interactions are crucial for understanding the salt's solubility and its effective reactivity in solution.
The nitrile group also participates in intermolecular interactions, though generally weaker than the carboxylate. nih.govrsc.org It can act as a hydrogen bond acceptor, interacting with water molecules. researchgate.net The presence of multiple interaction sites (carboxylate and nitrile) can lead to complex and competitive solvation structures. MD simulations can quantify the relative strengths and lifetimes of these different interactions. researchgate.net
The ¹³C labeling itself does not significantly alter the force field parameters used in classical MD simulations, as these are based on atomic masses and charge distributions that are largely unchanged. However, the insights from MD simulations are critical for interpreting experimental data obtained using the labeled compound, for example, by providing a structural and dynamic context for changes observed in NMR relaxation times or vibrational spectra in different solvents.
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of 2-Cyano-acetic Acid Sodium Salt-¹³C₂ in Water This table represents typical outputs from an MD simulation and is for illustrative purposes.
| Property | Value | Significance |
|---|---|---|
| Carboxylate Oxygen - Water Hydrogen Radial Distribution Function Peak | ~1.8-2.0 Å | Indicates strong hydrogen bonding |
| First Hydration Shell Coordination Number (Carboxylate) | 6-8 water molecules | Quantifies the local solvent environment |
| Na⁺ - Carboxylate Oxygen Distance (Contact Ion Pair) | ~2.3-2.5 Å | Characterizes ion pairing behavior |
| Water Residence Time in First Hydration Shell | Picoseconds to nanoseconds | Describes the dynamics of solvent exchange |
Theoretical Modeling of Isotope Effects and Potential Energy Surfaces for Labeled Reactions
Theoretical modeling is indispensable for understanding kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. The ¹³C₂ labeling in 2-cyano-acetic acid sodium salt makes it an excellent substrate for studying KIEs in reactions such as decarboxylation. nih.govresearchgate.netacs.org
A key reaction of cyanoacetic acid and its derivatives is decarboxylation, which involves the breaking of a carbon-carbon bond. nih.govnih.govmasterorganicchemistry.comorganic-chemistry.org Theoretical modeling can be used to calculate the potential energy surface (PES) for this reaction. libretexts.orglibretexts.orgfiveable.meyoutube.com The PES maps the energy of the system as a function of the geometric coordinates of the atoms, revealing the minimum energy path from reactants to products, including the transition state. libretexts.orgfiveable.me By calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled and the ¹³C₂-labeled compound, the KIE can be predicted. A significant ¹³C KIE is expected for the decarboxylation of 2-cyano-acetic acid, as the C-C bond being broken involves one of the labeled carbon atoms.
Computational models can compare different proposed mechanisms. For instance, in the decarboxylation of a β-keto acid, a cyclic transition state is often invoked. masterorganicchemistry.com Similar mechanisms can be proposed and tested computationally for cyanoacetic acid. The calculated KIEs for different mechanistic pathways can then be compared with experimentally measured values to provide strong evidence for or against a particular mechanism. researchgate.net For this compound, a primary ¹³C KIE would be expected at the carboxylic carbon (C-1) and a smaller, secondary KIE at the cyano carbon (C-2), depending on the specifics of the transition state structure.
The study of such isotope effects, underpinned by theoretical modeling, provides a deep understanding of reaction mechanisms that would be difficult to obtain by other means. nih.gov
Table 3: Theoretical Modeling Parameters for the Decarboxylation of 2-Cyano-acetic Acid-¹³C₂ This table is a conceptual representation of data that would be generated from theoretical modeling of a reaction.
| Parameter | Calculated Value | Theoretical Method |
|---|---|---|
| Activation Energy (Ea) | Value in kJ/mol | DFT (e.g., B3LYP, M06-2X) |
| Predicted ¹³C KIE (k¹²/k¹³) at C-1 | > 1.0 (typically 1.03-1.05) | Transition State Theory with vibrational analysis |
| Predicted ¹³C KIE (k¹²/k¹³) at C-2 | ~ 1.0 | Transition State Theory with vibrational analysis |
| Key Transition State Bond Distances | C-C bond breaking, C-H forming | Geometry optimization of the transition state |
Future Prospects and Emerging Research Frontiers for 2 Cyano Acetic Acid Sodium Salt 13c2
Exploration of Novel Synthetic Applications for the Labeled Compound
The utility of cyanoacetic acid and its derivatives as versatile intermediates is well-established in organic synthesis. chemicalbook.com The introduction of a ¹³C₂ label opens new avenues for creating a host of isotopically labeled molecules essential for mechanistic studies and as internal standards.
One of the most promising applications lies in variants of the malonic ester synthesis . wikipedia.orgchadsprep.commasterorganicchemistry.com In this reaction, the α-carbon of a malonic ester is deprotonated and alkylated. wikipedia.orgmasterorganicchemistry.com Using 2-Cyano-acetic Acid Sodium Salt-13C2 as a precursor, chemists can synthesize ¹³C-labeled substituted acetic acids and their derivatives. youtube.com This process would involve the conversion of the labeled salt to its corresponding ester, followed by alkylation and subsequent hydrolysis/decarboxylation. The resulting labeled carboxylic acids are invaluable for metabolic studies and for use as internal standards in quantitative analysis. A major challenge in traditional malonic ester synthesis can be the formation of dialkylated byproducts, which complicates purification. wikipedia.org
Furthermore, the compound is a key starting material for the synthesis of labeled amino acids. For example, a synthetic route to produce β-cyano-ʟ-alanine has been developed using L-serine, where the crucial step is cyanation. scispace.comresearchgate.net Employing a ¹³C-labeled cyanide source in this step yields labeled β-cyano-ʟ-alanine. scispace.com Using this compound provides an alternative pathway to other labeled amino acid derivatives, which are critical for probing protein structure and metabolism. scispace.comresearchgate.net
| Potential Labeled Product | Synthetic Precursor | Key Reaction Type | Potential Application Area |
| ¹³C-labeled Substituted Acetic Acid | This compound | Malonic Ester Synthesis | Metabolic Tracer, Internal Standard |
| ¹³C-labeled β-cyano-ʟ-alanine | This compound | Amino Acid Synthesis | Proteomics, Enzyme Mechanism Studies |
| ¹³C-labeled Barbiturates | This compound | Condensation Reactions | Drug Metabolism Studies wikipedia.org |
| ¹³C-labeled Cyanoacrylates | This compound | Knoevenagel Condensation | Materials Science Research |
Integration into Advanced Analytical Platforms for Enhanced Sensitivity and Specificity
The precise quantification of molecules in complex biological or environmental samples is a significant analytical challenge, often hampered by matrix effects and ion suppression in mass spectrometry (MS). nih.gov Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for overcoming these issues, and ¹³C-labeled compounds are considered superior to their deuterated (²H) counterparts. nih.govlibios.fr
When using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ¹³C-labeled standards co-elute perfectly with their unlabeled analytes, whereas deuterated standards can sometimes show slight chromatographic separation. nih.govresearchgate.net This co-elution ensures that both the analyte and the standard experience the exact same ionization conditions, leading to more accurate and reproducible quantification. researchgate.net this compound can be used to synthesize a wide array of ¹³C-labeled metabolites and drug candidates, which can then serve as ideal internal standards in pharmacokinetic (ADME) studies and metabolomics. nih.govnih.govchemicalsknowledgehub.com
In Nuclear Magnetic Resonance (NMR) spectroscopy, selective ¹³C labeling is a powerful strategy to simplify complex spectra, especially for large biomolecules like proteins or nucleic acids. nih.govrsc.org By incorporating ¹³C atoms at specific sites, researchers can focus on signals from particular regions of a molecule, enabling the detailed study of structure, dynamics, and interactions that would be impossible with uniformly labeled or natural abundance samples. rsc.orgnih.gov Derivatives of this compound could be used to introduce NMR-active probes into specific locations within larger molecules.
| Analytical Technique | Advantage of using ¹³C₂-labeled derivatives | Specific Application |
| LC-MS/MS | Overcomes ion suppression; co-elutes with analyte for higher accuracy. nih.govresearchgate.net | Quantitative bioanalysis; ADME studies; metabolomics. nih.govmetsol.com |
| GC-HRMS | Allows for lowest possible detection limits (parts-per-quadrillion). isotope.com | Trace analysis of environmental contaminants. |
| NMR Spectroscopy | Simplifies complex spectra; allows focus on specific molecular sites. nih.govrsc.org | Protein structure determination; studying nucleic acid dynamics. nih.gov |
| Accelerator Mass Spectrometry (AMS) | Enables detection at extremely low, non-pharmacological doses. nih.gov | "Microdosing" studies in early-phase human drug trials. nih.gov |
Expansion into Materials Science or Polymer Chemistry as a Labeled Building Block
The term "building block" in chemistry refers to fundamental molecular units used to construct more complex compounds, such as pharmaceuticals and polymers. all-chemistry.comspecificpolymers.com Monomers are the specific building blocks that join together to form polymers. ck12.orgyoutube.com Isotope-labeled building blocks are invaluable for understanding the processes of polymerization and material degradation. all-chemistry.comalfa-chemistry.com
Cyanoacetic acid is a known precursor to cyanoacrylates, the monomers used to make fast-acting adhesives. chemicalbook.com Therefore, this compound is an ideal starting material for the synthesis of ¹³C₂-labeled cyanoacrylate monomers. Polymerizing these labeled monomers would create polymers with a ¹³C-labeled backbone. This labeling would enable researchers to:
Trace Polymerization Kinetics: By monitoring the incorporation of the labeled monomer over time using techniques like NMR.
Characterize Polymer Structure: Using solid-state NMR to probe the local environment of the labeled carbon atoms within the polymer matrix.
Study Degradation Pathways: Following the release of labeled fragments as the polymer breaks down, providing precise insights into material longevity and stability.
| Labeled Material | Research Application | Analytical Method |
| ¹³C-labeled Polycyanoacrylate | Study of polymerization kinetics and degradation mechanisms. | Solid-State NMR, Mass Spectrometry |
| ¹³C-labeled Organic Dyes | Probing dye-semiconductor interface in solar cells. acs.org | Solid-State NMR, Vibrational Spectroscopy |
| ¹³C-labeled Copolymers | Investigating polymer blend morphology and phase separation. | NMR, Small-Angle Neutron/X-ray Scattering |
Development of High-Throughput Screening Methodologies Utilizing ¹³C₂-Labeled Probes
High-throughput screening (HTS) is a critical technology in drug discovery, allowing for the rapid testing of thousands of compounds. sigmaaldrich.comstanford.edu While fluorescence-based assays are common, they can be prone to interference. nih.gov Mass spectrometry-based HTS is emerging as a powerful, label-free alternative that offers high data quality. bruker.com
The use of stable isotope-labeled probes can significantly enhance MS-based HTS. This compound can serve as a foundational building block for synthesizing libraries of ¹³C₂-labeled compounds. These labeled molecules can function as probes in various HTS formats:
Competitive Binding Assays: A labeled ligand is incubated with a target protein. Unlabeled compounds from a screening library compete for binding, and the displacement of the labeled ligand is quantified by MS. The ¹³C₂ label provides a distinct mass signal, allowing for clear and unambiguous detection.
Enzymatic Assays: A labeled substrate is used, and the formation of a labeled product is monitored by MS. This allows for direct measurement of enzyme activity and inhibition without the need for chromogenic or fluorogenic modifications that might alter substrate recognition.
Fragment-Based Screening: For screening low-molecular-weight fragments that typically have low binding affinities, highly sensitive detection methods are required. bruker.com Isotope-labeled fragments, synthesized from precursors like this compound, can be used in NMR or MS-based screens to reliably detect these weak interactions.
This approach combines the efficiency of HTS with the analytical precision of isotope dilution mass spectrometry, accelerating the discovery of new drug leads and chemical probes. nih.govbruker.com
| HTS Assay Type | Role of ¹³C₂-Labeled Probe | Detection Method | Advantage |
| Competitive Binding | Serves as the reference ligand to be displaced. | Mass Spectrometry | Direct, unambiguous detection of binding events. |
| Enzymatic Activity | Acts as the substrate for the enzyme. | Mass Spectrometry | Direct quantification of product formation without artifacts from secondary reporters. |
| Fragment-Based Discovery | Functions as the low-affinity binding fragment. | NMR, Mass Spectrometry | High sensitivity for detecting weak interactions. bruker.com |
| Cellular Uptake | Traces the entry of small molecules into cells. | LC-MS/MS | Precise quantification of intracellular concentration. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Cyano-acetic Acid Sodium Salt-13C2 in a laboratory setting?
- Methodological Answer : Synthesis involves isotopic labeling of the carboxylic acid precursor (e.g., cyanoacetic acid) with 13C2, followed by neutralization with sodium hydroxide. Critical steps include:
- Precursor Purification : Ensure the starting material (cyanoacetic acid) is free of impurities to avoid isotopic dilution.
- Isotopic Exchange : Use 13C-enriched reagents (e.g., NaH13CO3) to minimize unlabeled carbon incorporation .
- Neutralization Control : Monitor pH during sodium salt formation to prevent decomposition of the cyano group .
Q. How can researchers confirm the purity and structural integrity of 2-Cyano-acetic Acid Sodium Salt-13C2 post-synthesis?
- Analytical Workflow :
Advanced Research Questions
Q. What experimental challenges arise when using 2-Cyano-acetic Acid Sodium Salt-13C2 in kinetic isotope effect (KIE) studies?
- Challenges :
- Spectral Overlap : 13C NMR signals may overlap with proton-decoupled regions, complicating reaction monitoring. Use heteronuclear 2D NMR (e.g., HSQC) to resolve ambiguities .
- Reactivity Differences : The 13C-labeled cyano group may exhibit altered nucleophilicity. Calibrate reaction conditions (e.g., temperature, solvent polarity) using control experiments with unlabeled analogs .
- Mitigation : Pair labeled and unlabeled compounds in parallel trials to isolate isotopic effects from experimental noise .
Q. How can conflicting solubility data for 2-Cyano-acetic Acid Sodium Salt-13C2 be resolved in aqueous reaction systems?
- Contradiction Analysis :
- Source 1 : Reports high solubility in water (>500 mg/mL at 25°C).
- Source 2 : Notes precipitation in buffered solutions (pH 7–9).
- Methodological Approach :
pH-Dependent Solubility Testing : Perform turbidimetric titrations across pH 3–10 to identify precipitation thresholds .
Ionic Strength Effects : Add NaCl (0.1–1.0 M) to simulate reaction conditions and measure solubility changes .
- Resolution : Solubility is pH- and ion-dependent; optimize buffer composition to avoid salt formation .
Methodological Design for Complex Studies
Q. Designing a metabolic tracing study using 2-Cyano-acetic Acid Sodium Salt-13C2: What controls are essential?
- Experimental Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
